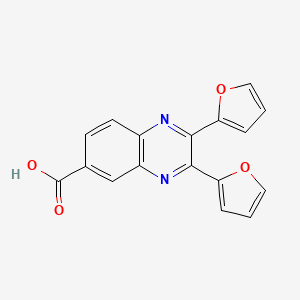

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid

Beschreibung

Historical Development of Quinoxaline-Furan Hybrid Compounds

The historical development of quinoxaline-furan hybrid compounds traces back to the foundational work in quinoxaline chemistry established in the late 19th century through the independent contributions of Körner and Hinsberg in 1884. These classical synthetic approaches involved the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds, establishing the fundamental framework for quinoxaline construction that would later be adapted for more complex hybrid systems.

The evolution toward furan-quinoxaline hybrids emerged from recognition of the complementary properties offered by furan heterocycles. Furan derivatives have demonstrated significant biological activities, including nifuroxazide, which exhibits potent antiproliferative activity against various melanoma cell lines through Signal Transducer and Activator of Transcription 3 inhibition. The phenyl-2-furan motif has been identified as a potential pharmacophore for antitumor proliferative activity with multiple mechanisms of action, including protein tyrosine phosphatase 1B inhibition and P-glycoprotein inhibition.

The synthesis of quinoxaline-furan hybrids has evolved from simple condensation reactions to sophisticated multi-step processes. Early approaches relied on conventional heating methods and acid catalysis, often requiring extended reaction times and harsh conditions. Modern synthetic strategies have incorporated microwave-assisted synthesis, visible light-mediated reactions, and metal-free approaches to improve efficiency and environmental compatibility.

Recent advances in high-temperature water synthesis have revolutionized the preparation of quinoxaline carboxylic acids. Research has demonstrated that 2,3-diarylquinoxaline-6-carboxylic acids can be obtained at temperatures between 150-230 degrees Celsius within 5-30 minutes, avoiding volatile organic solvents, strong acids, and toxic catalysts. This development has particular significance for furan-substituted quinoxalines, where the inherent reactivity of furan rings requires carefully controlled conditions to prevent unwanted side reactions.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1884 | Körner and Hinsberg synthesis methods | Established fundamental quinoxaline synthesis |

| Early 1950s | Elucidation of quinazolinone alkaloid febrifugine | Stimulated interest in quinoxaline medicinal chemistry |

| 1990s-2000s | Recognition of furan pharmacophore importance | Led to hybrid compound development |

| 2010s-Present | Metal-free and green synthesis methods | Improved environmental compatibility and efficiency |

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a sophisticated example of heterocyclic design where multiple functional elements contribute synergistically to its chemical and biological properties. The quinoxaline core provides a rigid, planar framework that serves as the central scaffold for substituent attachment and molecular recognition. This bicyclic system, consisting of fused benzene and pyrazine rings, offers multiple sites for chemical modification and creates a favorable electronic environment for biological activity.

The positioning of furan rings at the 2,3-positions of the quinoxaline core is particularly significant from both synthetic and biological perspectives. These furan substituents introduce additional heteroatoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets. The electron-rich nature of furan rings also modulates the electronic distribution within the quinoxaline system, potentially affecting binding affinity and selectivity for specific molecular targets.

The carboxylic acid functionality at the 6-position adds another dimension to the compound's structural significance. This group can exist in various ionization states depending on physiological conditions, allowing for pH-dependent modulation of biological activity. The carboxylic acid group also provides opportunities for prodrug development, where the compound can be converted to esters or amides that may exhibit different pharmacokinetic properties.

Computational studies have revealed that the overall molecular geometry of this compound creates distinct binding pockets and interaction surfaces that can accommodate various biological targets. The compound exhibits a calculated density of 1.4±0.1 grams per cubic centimeter and a boiling point of 445.6±40.0 degrees Celsius at 760 millimeters of mercury, indicating substantial intermolecular interactions that contribute to its stability.

| Structural Component | Chemical Significance | Biological Implications |

|---|---|---|

| Quinoxaline core | Rigid planar scaffold with electron-deficient character | Facilitates π-π stacking interactions with aromatic amino acids |

| Furan rings (2,3-positions) | Electron-rich heterocycles with hydrogen bonding capacity | Enhanced selectivity and binding affinity for specific targets |

| Carboxylic acid (6-position) | Ionizable group with pH-dependent properties | Modulation of solubility and membrane permeability |

The compound's molecular formula C17H10N2O4 reflects a high degree of unsaturation, with multiple aromatic systems contributing to its stability and potential for extended conjugation. The presence of four oxygen atoms and two nitrogen atoms within the molecular structure creates multiple opportunities for intermolecular interactions, including hydrogen bonding, coordination to metal centers, and electrostatic interactions with charged biological molecules.

Position within Contemporary Quinoxaline Research

This compound occupies a prominent position within contemporary quinoxaline research, representing the evolution from simple quinoxaline derivatives to sophisticated hybrid molecules designed for specific therapeutic applications. Current research trends in quinoxaline chemistry emphasize the development of compounds with enhanced selectivity, reduced toxicity, and improved pharmacokinetic properties, goals that are directly addressed through the structural features present in this compound.

Recent investigations have demonstrated the exceptional potential of quinoxaline-furan hybrids in anticancer research. Studies have shown that compounds incorporating both quinoxaline and furan pharmacophores can achieve remarkable activity against multiple cancer cell lines. For example, research on quinoxaline-arylfuran derivatives has yielded compounds with IC50 values in the low micromolar range against HeLa, PC3, A549, and HCT116 cancer cell lines, with some compounds showing selectivity indices exceeding 6-fold between cancer and normal cells.

The contemporary focus on green chemistry and sustainable synthesis methods has positioned compounds like this compound at the forefront of methodological development. Recent advances in metal-free synthesis, visible light-mediated reactions, and high-temperature water chemistry have enabled more efficient and environmentally friendly approaches to quinoxaline hybrid synthesis. These developments are particularly important for compounds containing multiple heterocyclic systems, where traditional synthetic methods may suffer from low yields and extensive side reactions.

Current research has also emphasized the importance of structure-activity relationships in quinoxaline hybrid design. Studies have revealed that the specific positioning and nature of substituents on the quinoxaline core significantly influence biological activity. For quinoxaline-furan hybrids, research has shown that compounds with hydrogen-bond acceptor or donor capabilities in their side chains exhibit enhanced inhibitory activity, consistent with computational molecular docking analyses.

| Research Area | Current Focus | Relevance to this compound |

|---|---|---|

| Anticancer Drug Development | Hybrid molecules with enhanced selectivity | Direct therapeutic potential with proven activity profiles |

| Green Synthesis Methods | Metal-free and environmentally friendly approaches | Enables sustainable production of complex hybrid structures |

| Structure-Activity Relationships | Optimization of biological activity through design | Provides framework for rational modification and improvement |

| Mechanistic Studies | Understanding molecular targets and pathways | Facilitates development of more effective derivatives |

The compound's position within contemporary research is further strengthened by its potential applications in areas beyond traditional drug development. Recent studies have explored the use of quinoxaline-furan hybrids in materials science, where their electronic properties and structural rigidity make them candidates for organic electronic devices and photonic applications. The extended conjugation present in this compound may contribute to interesting optical and electronic properties that could be exploited in these emerging applications.

Contemporary quinoxaline research has also emphasized the importance of molecular hybridization as a strategy for overcoming drug resistance and achieving multi-target activity. The combination of quinoxaline and furan pharmacophores in a single molecule may enable simultaneous interaction with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced likelihood of resistance development. This multi-target approach represents a significant advancement over traditional single-target drug design strategies and positions compounds like this compound as important tools in contemporary medicinal chemistry research.

Eigenschaften

IUPAC Name |

2,3-bis(furan-2-yl)quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEQHYWMTHWMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

High-Temperature Water Synthesis

One of the prominent methods for synthesizing 2,3-di-furan-2-yl-quinoxaline-6-carboxylic acid involves high-temperature water synthesis (HTS). This method utilizes water as a solvent at elevated temperatures to facilitate the reaction between furan derivatives and quinoxaline precursors.

- Reaction Conditions :

- Temperature: 150–230 °C

- Time: 5–30 minutes

- Solvent: Water or aqueous acetic acid (5% HOAc)

This method has been shown to minimize the formation of decarboxylation side products, which can complicate purification processes. A study indicated that using 3,4-diaminobenzoic acid as a starting material allows for efficient formation of the target compound with yields reaching up to 75% while controlling the decarboxylation rate effectively.

Condensation Reactions

Another approach involves the condensation of furan derivatives with quinoxaline precursors under acidic conditions. This method typically includes:

- Starting Materials :

- 2-Furylamine

- 1,2-Dicarbonyl compounds

The reaction proceeds under acidic conditions to form the quinoxaline core, followed by subsequent carboxylation to introduce the carboxylic acid group.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates. In this method:

- Conditions :

- Use of microwave reactors

- Similar temperature ranges as HTS

This technique allows for rapid heating and can lead to higher yields in shorter reaction times compared to traditional heating methods.

Reaction Mechanisms

The synthesis of this compound can be understood through several key mechanisms:

Formation of Quinoxaline Core

The initial step typically involves the formation of the quinoxaline core through condensation reactions between furan derivatives and dicarbonyl compounds. This step is crucial as it sets the foundation for further modifications leading to the carboxylic acid functionality.

Carboxylation

The efficiency of these synthetic methods is often evaluated based on yield and purity of the final product. Below is a summary table detailing yields from different synthesis methods:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| High-Temperature Water | Up to 75% | Minimal decarboxylation observed |

| Condensation under Acidic Conditions | Varies | Dependent on specific reactants used |

| Microwave-Assisted Synthesis | Approximately 78% | Rapid reaction time with high efficiency |

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Major Products

Oxidation: Furanones

Reduction: Dihydroquinoxaline derivatives

Substitution: Esters and amides

Wissenschaftliche Forschungsanwendungen

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid involves its interaction with various molecular targets. The furan rings and quinoxaline core can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Key Observations :

Reaction Conditions :

- The user’s compound requires anhydrous conditions and inert atmosphere (N₂) for isocyanate stability .

Research Findings and Implications

- Derivatization Potential: The carboxylic acid group in the user’s compound enables facile conversion to amides, esters, or salts for drug discovery .

- Comparative Reactivity : Nitro-substituted analogs exhibit higher reactivity in electrophilic substitutions, whereas furan derivatives are more suited for click chemistry .

Biologische Aktivität

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid (DFQCA) is an organic compound with the molecular formula C17H10N2O4. It is a derivative of quinoxaline, characterized by the presence of two furan rings and a carboxylic acid group. This unique structure makes DFQCA a compound of interest in various biological and medicinal research fields due to its potential bioactive properties.

DFQCA is a solid compound with a molecular weight of approximately 306.27 g/mol. Its structure includes functional groups that are commonly associated with biological activity, including:

- Quinoxaline Core : Known for its diverse biological activities.

- Furan Rings : Contribute to the compound's reactivity and potential interactions with biological targets.

- Carboxylic Acid Group : Enhances solubility and can form hydrogen bonds with biological molecules.

The biological activity of DFQCA is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan and quinoxaline moieties can modulate the activity of these targets, potentially leading to therapeutic effects. The carboxylic acid group may enhance binding affinity through hydrogen bonding, making DFQCA a candidate for drug development.

Biological Activities

Research indicates that DFQCA exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that DFQCA may also inhibit the growth of various pathogens.

- Anticancer Potential : Studies on related compounds have shown anti-proliferative effects against cancer cell lines, indicating that DFQCA might possess similar anticancer properties.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Furylquinoxaline | C11H8N2O | Contains one furan ring; simpler structure |

| 6-Carboxyquinoxaline | C10H8N2O3 | Lacks furan substituents; focused on quinoxaline |

| 1,2-Di(furan)quinoxaline | C14H10N2O4 | Two furan rings but different positioning |

The dual furan substitution at the 2 and 3 positions of the quinoxaline ring in DFQCA enhances its biological activity compared to other similar compounds.

Q & A

Q. What synthetic methodologies are most effective for preparing 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and diketones. For this compound, furan-substituted precursors (e.g., furan-2-carbaldehyde) could react with a diamine intermediate. Reaction optimization may employ factorial design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess yield outcomes . Computational reaction path searches, as used in ICReDD’s workflow, can predict energetically favorable pathways and reduce trial-and-error experimentation .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique corroboration:

- X-ray crystallography (as in for a related quinoxaline) provides definitive bond-length and angle data .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms furan-quinoxaline connectivity.

- FT-IR verifies the carboxylic acid (-COOH) and furan ring vibrations.

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT-calculated NMR shifts) enhances reliability .

Advanced Research Questions

Q. What strategies can resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR peak shifts) for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Steps include:

- Variable-temperature NMR to detect conformational changes.

- 2D NMR (COSY, NOESY) to map proton-proton correlations and spatial interactions.

- Isotopic labeling (e.g., deuterated solvents) to isolate solvent effects.

- Computational modeling (DFT or MD simulations) to predict spectra under different conditions .

Q. How can computational chemistry predict the electronic properties (e.g., HOMO-LUMO gaps) of this compound for materials science applications?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model frontier molecular orbitals and charge distribution. Key steps:

- Geometry optimization to minimize energy.

- TD-DFT for excited-state properties (e.g., absorption spectra).

- Solvent effects via PCM or SMD models.

- Validation against experimental UV-Vis and cyclic voltammetry data. ICReDD’s integrated computational-experimental workflow exemplifies this approach .

Q. What experimental designs are suitable for studying the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Batch variation studies : Test metal ion (e.g., Cu²⁺, Fe³⁺) compatibility under varying pH and solvent conditions.

- Spectrophotometric titration to determine binding constants.

- Single-crystal XRD of metal complexes to analyze coordination geometry.

- Thermogravimetric analysis (TGA) to assess thermal stability of complexes.

Factorial design (e.g., varying metal:ligand ratios) optimizes synthesis efficiency .

Data Analysis and Mechanistic Insights

Q. How can researchers address discrepancies in catalytic activity data when using this compound as a photocatalyst?

- Methodological Answer :

- Controlled replication : Standardize light source intensity and wavelength (e.g., using monochromatic LEDs).

- Electron paramagnetic resonance (EPR) to detect radical intermediates.

- Kinetic isotope effects (KIE) to probe mechanistic pathways.

- Multivariate regression analysis to isolate influential variables (e.g., solvent dielectric constant, temperature) .

Q. What role do the furan rings play in the compound’s reactivity, and how can this be experimentally probed?

- Methodological Answer :

- Comparative studies : Synthesize analogs with thiophene or phenyl substituents (as in ) to assess electronic contributions .

- Electrochemical analysis (e.g., cyclic voltammetry) to measure redox potentials influenced by furan’s electron-rich nature.

- DFT calculations to map electron density distribution and nucleophilic/electrophilic sites .

Application-Oriented Research

Q. What methodologies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial or anticancer potential)?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Cell viability assays (e.g., MTT) on cancer cell lines, with dose-response curve analysis.

- Molecular docking to predict interactions with target proteins (e.g., DNA gyrase).

- Structure-activity relationship (SAR) studies by modifying substituents on the quinoxaline core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.